- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone structure
상품 이름:5-Fluoro-1-tetralone
5-Fluoro-1-tetralone 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- 인치: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- 미소: FC1=CC=CC2C(CCCC=21)=O
계산된 속성
- 정밀분자량: 164.06400
- 동위원소 질량: 164.063743068g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 0
- 복잡도: 190
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 17.1Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.6
실험적 성질
- 밀도: 1.198
- 비등점: 265.6℃ at 760 mmHg
- 플래시 포인트: 265.6 °C at 760 mmHg
- 굴절률: 1.542
- PSA: 17.07000
- LogP: 2.34470
5-Fluoro-1-tetralone 보안 정보
5-Fluoro-1-tetralone 세관 데이터
- 세관 번호:2914700090
- 세관 데이터:
중국 세관 번호:
2914700090개요:
2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
신고 요소:
제품명, 성분함량, 용도, 아세톤 신고포장
요약:
HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%
5-Fluoro-1-tetralone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128050-0.5g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.5g |
$188.0 | 2023-06-07 | |
eNovation Chemicals LLC | Y0991091-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 95% | 1g |
$400 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009512-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 95% | 5g |
$1040 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
¥8131.86 | 2025-01-21 | |
Enamine | EN300-128050-0.05g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.05g |
$56.0 | 2023-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 250mg |
¥1,205.10 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
Apollo Scientific | PC904824-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 97% | 250mg |
£130.00 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 50mg |
370.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 200mg |
929.0CNY | 2021-07-12 |
5-Fluoro-1-tetralone 합성 방법
합성회로 1
반응 조건
1.1 90 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ; 1 h, reflux
1.2 Solvents: Toluene ; 1 h, reflux
참조
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C
참조
- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone MonoiminesJournal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683,
합성회로 4
반응 조건
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
참조
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
합성회로 5
반응 조건
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
참조
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
참조
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
합성회로 7
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
참조
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
참조
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylationNature Chemistry, 2017, 9(6), 558-562,
합성회로 9
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
참조
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
참조
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
참조
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
합성회로 12
반응 조건
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C
참조
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
참조
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
합성회로 14
반응 조건
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
참조
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
합성회로 15
반응 조건
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
참조
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
합성회로 16
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
합성회로 17
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
합성회로 18
반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
참조
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
합성회로 19
반응 조건
참조
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- 4-(2-Fluorophenyl)butanenitrile
- 4-(2-Fluorophenyl)butyryl chloride
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 4-(3-Fluorophenyl)butanoic acid
- 4-(2-Fluorophenyl)butanal
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- Dimethyl malonate
- 2-(2-Fluorophenyl)ethanol
- 4-(2-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone 관련 문헌
-
Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
93742-85-9 (5-Fluoro-1-tetralone) 관련 제품
- 628732-11-6(4,5-Difluoro-1-indanone)
- 699-99-0(4-fluoro-2,3-dihydro-1H-inden-1-one)
- 130408-16-1(4,7-Difluoroindan-1-one)
- 651735-59-0(7-Fluoro-2,3-dihydroinden-1-one)
- 828267-45-4(4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one)
- 162548-73-4(4,6-Difluoro-1-indanone)
- 2840-44-0(7-Fluoro-1-tetralone)
- 1806175-68-7(3-Methoxy-5-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2680852-98-4(8-acetyl-8-azaspiro4.5decane-1-carboxylic acid)
- 862785-61-3(7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone

순결:99%
재다:5g
가격 ($):380.0